molecular formula C7H5NO B7725056 2-Hydroxybenzonitrile CAS No. 69481-42-1

2-Hydroxybenzonitrile

Cat. No.: B7725056
CAS No.: 69481-42-1
M. Wt: 119.12 g/mol
InChI Key: CHZCERSEMVWNHL-UHFFFAOYSA-N
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Description

2-Hydroxybenzonitrile, also known as salicylonitrile or o-cyanophenol, is an organic compound with the molecular formula C7H5NO. It appears as an off-white to brown crystalline powder and has a pungent odor. This compound is used as an intermediate in the synthesis of various pharmaceuticals, fungicides, and other organic compounds .

Mechanism of Action

Target of Action

2-Hydroxybenzonitrile, also known as 2-Cyanophenol, is a biochemical reagent The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound can undergo deprotonation reactions . This suggests that it may interact with its targets by donating a proton, which could result in changes to the target’s structure or function. More detailed studies are required to fully understand this interaction.

Biochemical Pathways

The compound’s ability to undergo deprotonation reactions suggests that it may be involved in acid-base reactions within biochemical pathways

Result of Action

Given its potential to undergo deprotonation reactions , it may cause changes at the molecular level, possibly altering the function of its targets

Preparation Methods

2-Hydroxybenzonitrile can be synthesized through several methods:

Chemical Reactions Analysis

2-Hydroxybenzonitrile undergoes various chemical reactions:

Scientific Research Applications

Comparison with Similar Compounds

2-Hydroxybenzonitrile can be compared with other similar compounds such as:

This compound is unique due to its ortho position of the hydroxyl and nitrile groups, which influences its reactivity and applications in synthesis.

Properties

IUPAC Name

2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZCERSEMVWNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041661
Record name 2-Hydroxybenzonitrile
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-20-1, 69481-42-1
Record name 2-Hydroxybenzonitrile
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Record name 2-Hydroxybenzonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, hydroxy-
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Record name 2-Hydroxybenzonitrile
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Record name Benzonitrile, 2-hydroxy-
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Record name 2-Hydroxybenzonitrile
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Record name Salicylonitrile
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Record name 2-HYDROXYBENZONITRILE
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Synthesis routes and methods I

Procedure details

bromoxynil, and ioxynil.
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Synthesis routes and methods II

Procedure details

To a solution of 1.13 ml of boron tribromide in 6 ml of 1,2-dichloroethane were added a solution of 941 mg of phenol in 10 ml of 1,2-dichloroethane, 0.82 ml of methyl thiocyanate and 1.33 g of aluminium chloride under ice-cooling. After dissolving aluminium chloride with stirring at room temperature, the mixture was heated at 80° C. on an oil bath for 3 hr. After cooling, the reaction solution was poured into 33 ml of 4N aqueous sodium hydroxide and stirred at 75°-80° C. for 30 min. on an oil bath. After washing with methylene chloride, the aqueous layer was acidified with 25 ml of 6N HCl and extracted with ether. The ether layer was extracted with 2N aqueous sodium carbonate, dried over anhydrous magnesium sulfate and concentrated to recover 147 mg of phenol. On the other hand, the sodium carbonate layer was acidified with 6N HCl, extracted with ether, and the ether layer was dried over anhydrous magnesium sulfate and concentrated. The residue was recrystallized from methylene chloride-petroleum ether to give 943 mg of 2-cyanophenol as white crystals melting at 97°-98° C.
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1.13 mL
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941 mg
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1.33 g
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0.82 mL
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6 mL
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10 mL
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33 mL
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Yield
79%

Synthesis routes and methods III

Procedure details

To 6 ml of a solution of 2.02M of boron trichloride in 1,2-dichloroethane were added a solution of 941 mg of phenol in 10 ml of 1,2-dichloroethane, 0.82 ml of methyl thiocyanate and 1.33 g of aluminium chloride under ice-cooling. After dissolving aluminium chloride with stirring at room temperature, the mixture was heated at 80° C. on an oil bath for 3 hr. After cooling, the reaction solution is poured into 33 ml of 4N aqueous sodium hydroxide and stirred at 75°-80° C. for 30 min. on an oil bath. The aqueous layer was washed with methylene chloride, acidified with 25 ml of 6N HCl and extracted with ether. Then, the ether layer was washed with 2N aqueous sodium carbonate, dried over anhydrous magnesium sulfate and concentrated to recover 39 mg of phenol. On the other hand, the sodium carbonate layer was acidified with 6N HCl and extracted with ether. The ether layer was dried over anhydrous magnesium sulfate and evaporated to remove the solvent. The crystalline residue (1.13 g) was recrystallized from methylene chloride-petroleum ether, whereby 1.002 g of 2-cyanophenol was obtained as colorless crystals melting at 97°-98° C.
[Compound]
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solution
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6 mL
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941 mg
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1.33 g
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0.82 mL
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10 mL
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33 mL
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Yield
84%

Synthesis routes and methods IV

Procedure details

The phenol (II) is allowed to react with a thiocyanate in the presence of a boron trihalogenide to give an intermediate compound (IIIa), and the boron compound (IIIa) is then treated with a strong base to give a 2-cyanophenol (Ia). Alternatively, the 2-cyanophenol (Ia) can be prepared via the thiocarboxyimidic acid ester (IVa) by stepwise hydrolysis. Thus, IIIa is at first treated with a weak base to give IVa, which is then treated with a strong base to give the 2-cyanophenol (Ia).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxybenzonitrile
Reactant of Route 2
2-Hydroxybenzonitrile
Reactant of Route 3
2-Hydroxybenzonitrile
Reactant of Route 4
2-Hydroxybenzonitrile
Reactant of Route 5
2-Hydroxybenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Hydroxybenzonitrile
Customer
Q & A

Q1: What is the molecular formula and weight of 2-hydroxybenzonitrile?

A1: The molecular formula of this compound is C7H5NO, and its molecular weight is 119.12 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including infrared (IR) [ [], [] ], Raman [ [] ], UV-visible [ [], [] ], and NMR (Nuclear Magnetic Resonance) spectroscopy [ [], [] ]. These techniques provide information about its vibrational frequencies, electronic transitions, and structural properties.

Q3: Is this compound stable in different solvents?

A3: this compound shows good solubility in organic solvents like dimethylformamide (DMF) [ [], [], [] ], toluene [ [] ], and ethanol [ [] ]. Its stability in aqueous solutions has also been investigated in the context of photodegradation studies [ [], [] ].

Q4: How does the presence of a cyano group influence the photochemistry of this compound compared to other substituted phenols?

A4: The cyano group in this compound plays a crucial role in its photochemical behavior. Studies show that the presence of the cyano group leads to deprotonation of the lowest excited singlet state and an increase in the triplet lifetime [ [] ]. This influences the formation of reactive intermediates like triplet carbenes, which have been detected and characterized in photochemical studies [ [], [] ].

Q5: Are there any reported catalytic applications of this compound?

A5: While this compound itself might not be widely used as a catalyst, derivatives incorporating it, like nitrogen-doped carbons, have shown promising catalytic activity in oxygen reduction reactions [ [] ]. The presence of this compound in the precursor for these materials influences their nitrogen content and porous structure, directly impacting their catalytic performance.

Q6: Have computational methods been employed to study the properties and reactions of this compound?

A6: Yes, computational chemistry has played a vital role in understanding this compound. Density functional theory (DFT) calculations have been used to study its conformational preferences, hydrogen bonding interactions with CO, and predict changes in vibrational characteristics upon complexation [ [], [] ]. High-level calculations like CBS-QB3 have been used to explore its photochemical pathways and the stability of reactive intermediates [ [] ].

Q7: How does the position of substituents on the phenol ring affect biological activity in compounds related to this compound?

A7: The position of substituents on the phenol ring is crucial for biological activity. Studies on substituted phenols, including bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and its isomer 3,5-dibromo-2-hydroxybenzonitrile, demonstrate that even a subtle change in substitution pattern can significantly alter their photochemical behavior and degradation pathways [ [], [] ]. This highlights the importance of SAR in understanding the biological activity and environmental fate of these compounds.

Q8: How does the presence of halogens in this compound derivatives affect their photochemical reactivity?

A8: Studies on halogenated derivatives of this compound, such as 4-halogenophenols with a cyano substituent, have shown that the halogen atom influences the photochemical pathways [ [], [] ]. For instance, the presence of bromine or iodine can enhance the quantum yield of carbene formation through heavy-atom effects [ [] ].

Q9: What analytical techniques are employed to quantify this compound and its metabolites?

A9: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the simultaneous quantification of this compound and its metabolites in complex matrices like lettuce [ [] ]. This method offers high sensitivity and selectivity for the accurate determination of these compounds.

Q10: How is the dissolution of potassium bicarbonate in DMF monitored in relation to 2-cyanophenol?

A10: Researchers have indirectly studied the dissolution of potassium bicarbonate in DMF by monitoring its reaction with 2-cyanophenol [ [], [] ]. The deprotonation of 2-cyanophenol by dissolved potassium bicarbonate serves as an indicator of the dissolution process. Electrochemical detection at a platinum microdisk electrode or UV-visible spectroscopic analysis allows for monitoring the decrease in 2-cyanophenol concentration or the formation of the 2-cyanophenolate anion, respectively.

Q11: What is known about the environmental degradation of this compound and its derivatives?

A11: this compound and its derivatives can undergo photodegradation in the environment, particularly in aqueous solutions exposed to sunlight [ [] ]. This process can lead to the formation of various degradation products, and the specific pathways and products depend on the substitution pattern on the aromatic ring. Understanding these degradation pathways is crucial for assessing the environmental persistence and fate of these compounds.

Q12: What factors influence the dissolution rate of this compound and its derivatives?

A12: The dissolution rate of this compound and its derivatives can be influenced by factors like temperature, pH, and the presence of other substances in the medium [ [], [] ]. For instance, the dissolution of potassium bicarbonate, a strong inorganic base, in DMF is enhanced at elevated temperatures and can be further accelerated by the application of ultrasound [ [] ]. This enhanced dissolution, in turn, affects the rate of reactions involving this compound, such as the deprotonation reaction used to monitor the dissolution process.

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